N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(4-chlorophenoxy)acetamide
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Overview
Description
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(4-chlorophenoxy)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a pyrrolopyridine moiety linked to a chlorophenoxyacetamide group through a propyl chain. Compounds of this nature are often explored for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(4-chlorophenoxy)acetamide typically involves the following steps:
Formation of the Pyrrolopyridine Core: The pyrrolopyridine core can be synthesized through a cyclization reaction involving a suitable pyridine derivative and a pyrrole precursor.
Linking the Propyl Chain: The propyl chain can be introduced via an alkylation reaction using a propyl halide.
Attachment of the Chlorophenoxyacetamide Group: The final step involves the coupling of the chlorophenoxyacetamide group to the pyrrolopyridine core through an amide bond formation reaction, typically using reagents like carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(4-chlorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with different nucleophiles replacing the chlorine atom.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(4-chlorophenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved would depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(4-fluorophenoxy)acetamide: Similar structure with a fluorine atom instead of chlorine.
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(4-bromophenoxy)acetamide: Similar structure with a bromine atom instead of chlorine.
Uniqueness
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(4-chlorophenoxy)acetamide is unique due to the presence of the chlorophenoxy group, which may impart distinct chemical and biological properties compared to its fluorinated or brominated analogs. The chlorine atom can influence the compound’s reactivity, binding affinity, and overall biological activity.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2/c19-15-4-6-16(7-5-15)24-13-17(23)20-10-2-11-22-12-8-14-3-1-9-21-18(14)22/h1,3-9,12H,2,10-11,13H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWBKGSGGPTXFSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(C=C2)CCCNC(=O)COC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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